Cas no 2549031-94-7 (4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one)
![4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one structure](https://ja.kuujia.com/scimg/cas/2549031-94-7x500.png)
4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one 化学的及び物理的性質
名前と識別子
-
- 4-[2-[4-(2-Benzoxazolyl)-1-piperazinyl]ethyl]tetrahydro-1,4-oxazepin-5(2H)-one
- 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one
- AKOS040722787
- F6745-8906
- 2549031-94-7
- 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one
-
- インチ: 1S/C18H24N4O3/c23-17-5-13-24-14-12-21(17)9-6-20-7-10-22(11-8-20)18-19-15-3-1-2-4-16(15)25-18/h1-4H,5-14H2
- InChIKey: MFJOSFPQHSVNKA-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2N=C1N1CCN(CCN2C(CCOCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 344.18484064g/mol
- どういたいしつりょう: 344.18484064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 62Ų
じっけんとくせい
- 密度みつど: 1.233±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 551.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 6.87±0.10(Predicted)
4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6745-8906-40mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6745-8906-2mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6745-8906-15mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6745-8906-5μmol |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6745-8906-50mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6745-8906-75mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6745-8906-100mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6745-8906-3mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6745-8906-4mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6745-8906-10mg |
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one |
2549031-94-7 | 10mg |
$118.5 | 2023-09-07 |
4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-oneに関する追加情報
Introduction to 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 2549031-94-7, specifically identified as 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic scaffolds that have garnered significant attention due to their structural complexity and potential biological activities. The presence of multiple pharmacophoric elements, including a benzoxazole ring and a piperazine moiety, makes this molecule a promising candidate for further exploration in drug discovery and therapeutic applications.
The benzoxazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological processes such as enzyme inhibition and receptor binding. Its structural features contribute to the molecule's ability to interact with biological targets in a highly specific manner. On the other hand, the piperazine ring is another critical component that enhances the compound's potential for binding to biological receptors. Piperazine derivatives are widely recognized for their role in central nervous system (CNS) drugs, antihistamines, and antimicrobial agents, underscoring the versatility of this scaffold.
The structure of 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one incorporates these pharmacophores in a synergistic manner, potentially leading to enhanced biological activity. The oxazepane ring further contributes to the molecule's complexity and may play a role in modulating its pharmacokinetic properties. This combination of structural elements suggests that the compound could exhibit multiple modes of action, making it an intriguing subject for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. These tools have been instrumental in identifying potential binding interactions between 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one and various biological targets. For instance, studies have shown that the benzoxazole ring can interact with enzymes involved in inflammation pathways, while the piperazine moiety may bind to neurotransmitter receptors. Such insights are crucial for designing targeted therapies and optimizing drug candidates.
The synthesis of 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one has been a subject of interest for synthetic chemists due to its complex structure. The synthesis involves multiple steps, including cyclization reactions and functional group transformations. The use of advanced synthetic methodologies has allowed researchers to achieve high yields and purity levels, making it feasible to conduct detailed biological evaluations. The development of efficient synthetic routes is essential for scaling up production and conducting large-scale pharmacological studies.
In the context of drug discovery, 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one has shown promise in preclinical studies as a potential therapeutic agent. Initial experiments have indicated that it may exhibit properties such as anti-inflammatory effects and modulation of neurotransmitter activity. These findings are particularly exciting given the increasing demand for drugs that target complex diseases with multifaceted mechanisms. Further preclinical studies are necessary to validate these observations and explore additional therapeutic applications.
The pharmacological profile of this compound is influenced by its structural features and interactions with biological targets. The benzoxazole ring is known to modulate enzyme activity by acting as a ligand for various enzymes involved in metabolic pathways. Similarly, the piperazine moiety can interact with receptors in the CNS, leading to potential therapeutic effects such as analgesia or sedation. The oxazepane ring may contribute to the compound's solubility and bioavailability, which are critical factors for drug efficacy.
Recent research has also highlighted the importance of structure-based drug design in optimizing pharmacological properties. By leveraging computational tools and experimental data, researchers can refine the structure of 4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one to enhance its potency and selectivity. This approach has led to significant advancements in drug development pipelines and has paved the way for more effective therapies.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable tool for research purposes, particularly in understanding enzyme mechanisms and receptor interactions. Additionally, it could serve as a lead compound for developing novel drugs targeting neurological disorders or inflammatory conditions. The versatility of this molecule underscores its importance in both academic research and industrial applications.
In conclusion, 4-{2-[4-(1,3-Benzoxazol-2-ylo piperazin - 1 - yl)] ethyl } - 1 , 4 - ox az ep an - 5 - one ( CAS no . 25 49 03 1 - 94 - 7 ) represents a significant advancement in chemical biology and pharmaceutical research. Its complex structure and multiple pharmacophoric elements make it a promising candidate for further exploration in drug discovery. With ongoing research focused on optimizing its pharmacological properties, this compound holds great potential for developing novel therapeutic agents that address complex diseases effectively.
2549031-94-7 (4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one) 関連製品
- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)
- 120351-98-6(2-(2,5-dimethoxyphenoxy)ethan-1-amine)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)
- 53590-51-5(2-(5-bromo-1H-indol-2-yl)ethan-1-amine)
- 1343359-94-3(8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)
- 1351657-81-2(2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride)
- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)
- 362049-53-4(Butanoic-2,2,3,3,4,4-d6acid, 4-hydroxy-, monosodium salt (9CI))
- 941872-00-0(N'-(4-fluorophenyl)methyl-N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)



